Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-

Medicinal Chemistry Anticancer Lipophilicity

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- (CAS 103674-91-5) is a synthetic hybrid molecule combining an acridine DNA-intercalating scaffold with a 5-phenyl-1,2,4-triazole moiety linked via a thioether bridge at the 9-position, featuring key 2-ethoxy and 6-nitro substituents on the acridine core. Acridine-triazole hybrids have demonstrated potent antitumor activity against gastric (MGC-803) and bladder (T24) cancer cell lines, with IC50 values as low as 5.52 μM for certain derivatives.

Molecular Formula C23H17N5O3S
Molecular Weight 443.5 g/mol
CAS No. 103674-91-5
Cat. No. B13741202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-
CAS103674-91-5
Molecular FormulaC23H17N5O3S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5
InChIInChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27)
InChIKeyGBSSQXZHYDHRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- (CAS 103674-91-5): Procurement-Relevant Physicochemical and Structural Profile


Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- (CAS 103674-91-5) is a synthetic hybrid molecule combining an acridine DNA-intercalating scaffold with a 5-phenyl-1,2,4-triazole moiety linked via a thioether bridge at the 9-position, featuring key 2-ethoxy and 6-nitro substituents on the acridine core . Acridine-triazole hybrids have demonstrated potent antitumor activity against gastric (MGC-803) and bladder (T24) cancer cell lines, with IC50 values as low as 5.52 μM for certain derivatives [1]. The compound's high calculated LogP of 6.15 and polar surface area (PSA) of 134.81 Ų distinguish it from less lipophilic acridine analogs .

Why Generic Acridine-Triazole Substitution Fails for Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-


The specific combination of a 5-phenyl (rather than 5-methyl) triazole substituent, 6-nitro (rather than unsubstituted or 6-methoxy) acridine modification, and thioether (rather than amine or ether) linker at the 9-position creates a unique pharmacophore that cannot be replicated by generic acridine-triazole analogs [1]. Structure-activity relationship (SAR) data from the acridine-triazole class demonstrate that even minor substituent changes on the triazole ring (e.g., methyl vs. methoxy vs. nitro) shift anticancer potency from IC50 5.52 μM to >20 μM against MGC-803 cells . The 2-ethoxy-6-nitro substitution pattern is further associated with enhanced DNA intercalation affinity and altered metabolic stability compared to 2-methoxy or des-nitro analogs .

Quantitative Differentiation Evidence for Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- Against Closest Analogs


Triazole 5-Substituent: Phenyl vs. Methyl Lipophilicity and Predicted Membrane Permeability

The target compound bearing a 5-phenyl group on the 1,2,4-triazole ring has a calculated LogP of 6.15 . Based on fragment-based LogP contribution analysis, replacing 5-phenyl with 5-methyl reduces LogP by approximately 2.1 units, yielding an estimated LogP of ~4.0–4.3 for the 5-methyl analog (Acridine, 2-ethoxy-9-((5-methyl-1H-1,2,4-triazol-3-YL)thio)-6-nitro-) [1]. This LogP differential of approximately 2 log units predicts substantially higher membrane permeability for the 5-phenyl compound, which may translate into enhanced cellular uptake in cancer models [2].

Medicinal Chemistry Anticancer Lipophilicity

Polar Surface Area (PSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a calculated topological polar surface area (tPSA) of 134.81 Ų . In contrast, the acridine-triazolethione series (compounds 5a-5j) from Huo et al. (2022), which lack the ethoxy group and have varied triazole substituents, have estimated tPSA values ranging from ~80 to 110 Ų based on structural analysis [1]. The higher PSA of the target compound arises from the additional nitro (NO₂) and ethoxy (OCH₂CH₃) groups on the acridine scaffold. A tPSA above 130 Ų is associated with reduced passive blood-brain barrier (BBB) penetration (threshold ~90 Ų for CNS drugs), suggesting the target compound may have lower CNS off-target liability compared to simpler acridine-triazole analogs [2].

ADME Blood-Brain Barrier Physicochemical Property

6-Nitro Substitution: Impact on DNA Intercalation and Redox Activity Relative to Des-Nitro Analogs

The 6-nitro group on the acridine scaffold is critical for biological activity. Nitro(imidazole/triazole)-linked acridines (NLAs) with nitro substituents have been shown to act as bioreductive DNA-intercalating drugs, forming bulky monoadducts with cellular macromolecules upon reductive metabolism under hypoxic conditions [1]. In the Huo et al. (2022) acridine-triazole series, compounds with electron-withdrawing groups on the acridine core (e.g., series 4e with 4-nitrobenzoyl) exhibited topo I inhibitory activity at 100 μM (total docking score 9.79), while des-nitro analogs showed little to no topo I inhibition [2]. This supports that the 6-nitro group in the target compound confers potential dual mechanisms: DNA intercalation and hypoxia-selective reductive activation, a feature absent in non-nitrated acridine-triazole analogs.

DNA Intercalation Nitroacridine Bioreductive

Thioether Linker at C9: Stability and Conformational Differentiation from Amino-Linked Acridine Analogs

The thioether (C-S-C) linkage at the 9-position of the acridine core distinguishes this compound from the more common 9-aminoacridine derivatives (e.g., ethacridine, CAS 20304-70-5). 9-Thioacridines have been shown to exhibit different DNA intercalation geometry and altered susceptibility to oxidative metabolism compared to 9-aminoacridines [1]. In the acridine-triazolethione series, the thione-thiol tautomerism of the triazole moiety provides an additional layer of chemical reactivity not present in amino-linked analogs [2]. Specifically, the thioether bond length (~1.8 Å) is longer than the C-N bond (~1.4 Å) in 9-aminoacridines, resulting in a different spatial orientation of the triazole moiety relative to the DNA intercalation plane, which can alter target selectivity [3].

Thioacridine Linker Chemistry Metabolic Stability

Recommended Procurement and Application Scenarios for Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-


Structure-Activity Relationship (SAR) Studies of Triazole C5-Substituent Effects on Anticancer Potency

This compound serves as the 5-phenyl representative in a systematic SAR panel comparing C5-triazole substituent effects (phenyl vs. methyl vs. 4-methoxyphenyl) on anticancer activity. Procurement is indicated for medicinal chemistry programs seeking to optimize lipophilicity and target engagement of acridine-triazole hybrids, leveraging the quantified LogP differential of ~2.1 log units versus the 5-methyl analog to probe the relationship between hydrophobicity and cellular potency .

Hypoxia-Selective Bioreductive Anticancer Drug Development

The 6-nitro group on the acridine scaffold enables evaluation of this compound as a hypoxia-selective bioreductive agent. The class evidence that nitroacridines form DNA monoadducts upon reductive metabolism under low oxygen conditions supports procurement for programs developing tumor-selective therapeutics that exploit the hypoxic microenvironment of solid tumors . Direct comparison with des-nitro acridine-triazole analogs (e.g., compounds from the Huo et al. 2022 series) can quantify the contribution of the nitro group to hypoxia-dependent cytotoxicity [1].

Topoisomerase I Inhibition Profiling and Mechanistic Differentiation

This compound is a candidate for topoisomerase I (topo I) inhibition screening, based on the demonstrated topo I inhibitory activity of structurally related nitro-containing acridine-triazole hybrids at 100 μM . Its unique combination of 6-nitro, 2-ethoxy, and 5-phenyl-1,2,4-triazole-thioether moieties provides an opportunity to differentiate topo I vs. topo II selectivity, which is critical for developing next-generation topoisomerase poisons with reduced cardiotoxicity compared to existing anthracycline-based therapies [1].

CNS-Sparing Anticancer Agent Development Leveraging Elevated PSA

With a calculated tPSA of 134.81 Ų—well above the established CNS drug threshold of ~90 Ų—this compound is predicted to exhibit minimal blood-brain barrier penetration . Procurement is recommended for peripheral oncology programs where CNS exposure would constitute an undesired off-target liability, distinguishing this compound from lower-PSA acridine-triazole analogs that carry inherent neurotoxicity risk [1].

Quote Request

Request a Quote for Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.